![molecular formula C18H15FN4O B2459802 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172082-21-1](/img/structure/B2459802.png)
2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
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Description
2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, also known as MPB-111, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Metabolism and Disposition in Humans
The metabolism and disposition of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, have been studied in humans. These studies help understand how similar fluoro-benzamide derivatives are metabolized and eliminated in the body. For instance, the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy male subjects. The elimination of drug-related material occurred principally via the feces, with urinary excretion accounting for a minor proportion of total radioactivity. This suggests that similar compounds, including 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, might have a significant fecal elimination route. Moreover, SB-649868 was extensively metabolized, with only negligible amounts excreted unchanged, indicating that metabolism plays a crucial role in the disposition of such compounds (Renzulli et al., 2011).
Pharmacokinetic Studies
Pharmacokinetic studies of similar compounds provide insights into the absorption, distribution, metabolism, and excretion (ADME) of fluoro-benzamide derivatives. For example, the study on the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, in healthy humans showed that after oral administration, the compound was readily and almost completely absorbed. This indicates that compounds with a similar structure to 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide could have high oral bioavailability, making them potentially effective for oral therapeutic applications. Moreover, the identification of major metabolites and metabolic pathways in such studies aids in understanding the metabolic stability and potential drug-drug interactions of these compounds (Mamaril-Fishman et al., 2014).
Targeted Radiotracer Imaging in Cancer
Fluorinated compounds, like 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, hold promise for targeted radiotracer imaging in cancer research. For instance, fluorine-18 labeled compounds have been evaluated for their potential in PET imaging to assess tumor metabolism and receptor occupancy, providing a non-invasive means to study tumor biology and response to therapy in vivo. This suggests that derivatives of 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide could be developed as novel PET tracers for cancer diagnosis and monitoring (Dunphy et al., 2018).
properties
IUPAC Name |
2-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJZDVQXMONOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide |
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